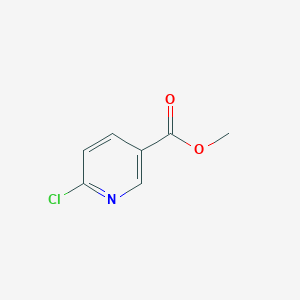

Methyl 6-chloronicotinate

Overview

Description

Methyl 6-chloronicotinate: is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of nicotinic acid, specifically a methyl ester of 6-chloronicotinic acid. This compound is known for its pale cream to pale brown crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloronicotinate can be synthesized through the esterification of 6-chloronicotinic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and 6-chloronicotinic acid into a reactor, along with the catalyst. The mixture is heated to the boiling point of methanol, and the reaction is maintained until the desired yield is achieved. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 6-chloronicotinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form methyl 6-aminonicotinate using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-chloronicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent, room temperature to reflux conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous ether or ethanol as solvent, room temperature to reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents, room temperature to reflux conditions.

Major Products:

Substitution: Various substituted nicotinates depending on the nucleophile used.

Reduction: Methyl 6-aminonicotinate.

Oxidation: 6-chloronicotinic acid.

Scientific Research Applications

Chemistry: Methyl 6-chloronicotinate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of nicotinic acid derivatives on various biological pathways.

Industry: The compound is used in the synthesis of pesticides and herbicides. It is also employed in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of methyl 6-chloronicotinate involves its interaction with nicotinic acid receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects such as vasodilation and anti-inflammatory responses . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound promotes the release of prostaglandins, which are locally acting due to their short half-life .

Comparison with Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations for muscle and joint pain.

Ethyl 6-chloronicotinate: An ethyl ester of 6-chloronicotinic acid, used in similar applications as methyl 6-chloronicotinate.

6-chloronicotinic acid: The parent acid of this compound, used in the synthesis of various derivatives.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent at the 6-position of the pyridine ring makes it a valuable intermediate for further functionalization and derivatization .

Biological Activity

Methyl 6-chloronicotinate (C7H6ClNO2) is an organic compound notable for its biological activity and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound is synthesized through the esterification of 6-chloronicotinic acid with methanol, typically using a catalyst such as sulfuric acid. The reaction conditions involve heating the mixture to facilitate the formation of the ester. The molecular weight of this compound is approximately 171.58 g/mol .

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 6-Chloronicotinic acid, Methanol | Reflux with catalyst (H₂SO₄) | This compound |

| 2 | This compound | Reduction with LiAlH₄ | Methyl 6-aminonicotinate |

| 3 | This compound | Oxidation with KMnO₄ | 6-Chloronicotinic acid |

This compound primarily interacts with nicotinic acid receptors, which are critical in various physiological processes. Upon binding, it can modulate signaling pathways associated with vasodilation and anti-inflammatory responses. This interaction is significant in the context of cardiovascular health and inflammation management .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Vasodilation : It promotes blood flow by relaxing blood vessels.

- Anti-inflammatory properties : It may reduce inflammation through modulation of immune responses.

- Potential neuroprotective effects : Studies suggest it could have implications in neurodegenerative diseases by influencing neurotransmitter systems .

Case Studies and Research Findings

- Study on Vasodilation : A study demonstrated that this compound significantly increased blood flow in animal models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

- Neuroprotective Research : Investigations into its effects on neuronal cells indicated that it could protect against oxidative stress, a common pathway in neurodegeneration .

- Anti-inflammatory Activity : In vitro studies showed that this compound reduced pro-inflammatory cytokine production in macrophages, highlighting its role in modulating immune responses .

Comparison with Related Compounds

The biological activity of this compound can be compared to other nicotinic acid derivatives:

| Compound | Biological Activity |

|---|---|

| Methyl nicotinate | Used as a rubefacient for muscle pain |

| Ethyl 6-chloronicotinate | Similar applications as methyl variant |

| 6-Chloronicotinic acid | Precursor for various derivatives |

Properties

IUPAC Name |

methyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEDXVIWDFLGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291810 | |

| Record name | Methyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-91-6 | |

| Record name | 73781-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 6-chloronicotinate in pesticide analysis?

A: this compound serves as a key derivative in the analysis of the insecticide acetamiprid and its metabolites. [, ] Due to the complex nature of pesticide residues in crops and soil, direct analysis can be challenging. This compound is formed through a series of reactions including alkali hydrolysis, potassium permanganate oxidation, and esterification with diazomethane. [, ] This derivative allows for more sensitive and accurate detection using gas chromatography. [, ]

Q2: Can you describe the molecular structure and arrangement of this compound?

A: this compound (C7H6ClNO2) [] has a nearly planar structure. The -COOMe group and the aromatic ring exhibit a slight dihedral angle of 3.34 (14)°. [] The crystal structure reveals that molecules are organized into layers through C—H⋯N hydrogen bonds. Additionally, π–π stacking interactions occur between aromatic rings in adjacent layers, with a centroid–centroid distance of 3.8721 (4) Å. []

Q3: What analytical methods are employed to detect and quantify this compound?

A: Gas chromatography (GC) is the primary method for detecting and quantifying this compound. [, ] This technique is particularly suitable after the derivatization of acetamiprid and its metabolites into this compound, allowing for efficient separation and sensitive detection. [, ] The reported detection limit for this method is 0.01 ppm. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.